

# Application Notes and Protocols: Western Blot Analysis of PCNA Levels Following AOH1160 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair, making it an essential factor for the growth and survival of cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**AOH1160** is a first-in-class small molecule inhibitor that selectively targets a cancer-associated isoform of PCNA (caPCNA).[\[4\]](#)[\[5\]](#)[\[6\]](#) Mechanistically, **AOH1160** disrupts the function of PCNA, leading to interference with DNA replication, blockage of homologous recombination-mediated DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[\[4\]](#)[\[5\]](#)[\[7\]](#) This targeted approach has shown promise in preclinical studies, demonstrating selective killing of various cancer cell types with minimal toxicity to non-malignant cells.[\[4\]](#)[\[8\]](#) A newer analog, AOH1996, has been developed with improved metabolic stability and is currently in Phase 1 clinical trials.[\[9\]](#)[\[10\]](#)[\[11\]](#)

These application notes provide a detailed protocol for analyzing the levels of PCNA in cancer cells following treatment with **AOH1160** using Western blotting. As **AOH1160** primarily affects PCNA function rather than its total protein expression, this protocol includes a cellular fractionation step to differentiate between the soluble nucleoplasmic and chromatin-bound PCNA fractions. This allows for a more nuanced understanding of **AOH1160**'s effect on PCNA localization and activity at the sites of DNA replication and repair.

## Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of PCNA levels in a cancer cell line treated with **AOH1160**. The data is presented as the relative intensity of PCNA bands normalized to a loading control (e.g.,  $\beta$ -actin for total lysate, Histone H3 for chromatin-bound fraction).

| Treatment Group           | Total PCNA Level<br>(Normalized<br>Intensity) | Soluble<br>Nucleoplasmic<br>PCNA (Normalized<br>Intensity) | Chromatin-Bound<br>PCNA (Normalized<br>Intensity) |
|---------------------------|-----------------------------------------------|------------------------------------------------------------|---------------------------------------------------|
| Vehicle Control<br>(DMSO) | 1.00 $\pm$ 0.08                               | 0.65 $\pm$ 0.05                                            | 0.35 $\pm$ 0.04                                   |
| AOH1160 (1 $\mu$ M)       | 0.98 $\pm$ 0.09                               | 0.75 $\pm$ 0.06                                            | 0.23 $\pm$ 0.03                                   |
| AOH1160 (5 $\mu$ M)       | 0.95 $\pm$ 0.11                               | 0.85 $\pm$ 0.07                                            | 0.10 $\pm$ 0.02**                                 |

\* $p < 0.05$ , \*\* $p < 0.01$  compared to Vehicle Control. Data are represented as mean  $\pm$  standard deviation from three independent experiments.

## Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of total, soluble nucleoplasmic, and chromatin-bound PCNA levels in cancer cells after treatment with **AOH1160**.

### Protocol 1: Cell Culture and AOH1160 Treatment

- Cell Seeding: Seed cancer cells (e.g., breast cancer, small cell lung cancer, or neuroblastoma cell lines) in 10 cm culture dishes at a density that will result in 70-80% confluence at the time of harvest.
- Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO<sub>2</sub>.

- **AOH1160 Treatment:** Prepare a stock solution of **AOH1160** in DMSO. Once cells reach the desired confluence, treat them with varying concentrations of **AOH1160** (e.g., 1  $\mu$ M, 5  $\mu$ M) or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

## Protocol 2: Cellular Fractionation and Protein Extraction

This protocol separates soluble nucleoplasmic proteins from chromatin-bound proteins.

Reagents:

- Phosphate-Buffered Saline (PBS), ice-cold
- Buffer A (Cytoplasmic Lysis Buffer): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
- Buffer B (Nuclear Lysis Buffer): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
- Buffer C (Chromatin Digestion Buffer): 20 mM HEPES (pH 7.9), 1.5 mM MgCl<sub>2</sub>, 10 mM KCl, 0.5 mM DTT, 10% glycerol, and protease inhibitor cocktail, supplemented with micrococcal nuclease.

Procedure:

- **Cell Harvest:** After treatment, wash the cells twice with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
- **Cytoplasmic Lysis:** Centrifuge the cells at 500 x g for 5 minutes at 4°C. Resuspend the cell pellet in 200  $\mu$ L of ice-cold Buffer A and incubate on ice for 10 minutes.
- **Nuclear Isolation:** Centrifuge at 1,500 x g for 5 minutes at 4°C. Collect the supernatant (cytoplasmic fraction).
- **Nuclear Lysis:** Wash the nuclear pellet with Buffer A without NP-40. Resuspend the pellet in 100  $\mu$ L of ice-cold Buffer B and incubate on ice for 30 minutes with intermittent vortexing.
- **Soluble Nucleoplasmic Fraction:** Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the soluble nucleoplasmic proteins.

- Chromatin-Bound Fraction: Wash the remaining pellet with Buffer B. Resuspend the pellet in 100 µL of Buffer C containing micrococcal nuclease and incubate at 37°C for 15 minutes to digest the chromatin.
- Final Extraction: Sonicate the sample briefly to shear any remaining DNA and centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the chromatin-bound proteins.
- Protein Quantification: Determine the protein concentration of all fractions using a BCA protein assay.

## Protocol 3: Western Blot Analysis

- Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each fraction with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA (e.g., mouse anti-PCNA, clone PC10) diluted in the blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as described in step 6.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control (e.g.,  $\beta$ -actin for total and cytoplasmic fractions, Histone H3 for nuclear and chromatin-bound fractions).

## Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of **AOH1160**.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for Western blot analysis of PCNA.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **AOH1160**-induced cancer cell death.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] PCNA: structure, functions and interactions | Semantic Scholar [semanticscholar.org]
- 3. PCNA: structure, functions and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-cancer activity of a first-in-class small molecule targeting PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Activity of a First-in-class Small-molecule Targeting PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. cityofhope.org [cityofhope.org]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Western Blot Analysis of PCNA Levels Following AOH1160 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15566453#western-blot-analysis-for-pcna-levels-after-aoh1160-treatment>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)